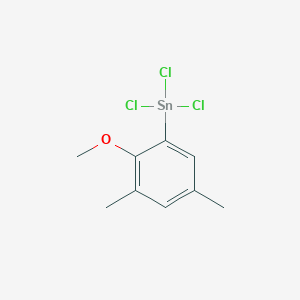
Cadmium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and nickel are two transition metals that form a variety of compounds, most notably used in nickel-cadmium batteries. These batteries are widely used due to their ability to be recharged multiple times, making them a popular choice for portable electronic devices. Cadmium, represented by the symbol Cd, and nickel, represented by the symbol Ni, both have unique properties that contribute to the functionality of these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cadmium and nickel compounds often involves the use of cadmium carbonate and nickel sulfate. For instance, cadmium carbonate particles can be synthesized through homogeneous precipitation from an aqueous solution containing urea and cadmium sulfate. These particles can then be coated with nickel hydroxy carbonate by heating their dispersion in an aqueous solution containing nickel sulfate and urea at 85°C for 70 minutes with constant agitation .
Industrial Production Methods: Industrially, cadmium is primarily obtained as a byproduct of zinc refining. Nickel, on the other hand, is extracted from its ores through processes such as pyrometallurgy and hydrometallurgy. The production of nickel-cadmium batteries involves the careful combination of these metals to ensure optimal performance and longevity .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium and nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in nickel-cadmium batteries, the redox reactions involve the transformation of cadmium and nickel oxide hydroxide into cadmium hydroxide and nickel hydroxide .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and nickel include hydrogen sulfide, which reacts with cadmium ions to precipitate cadmium sulfide, and hydroxide ions, which are involved in the formation of cadmium hydroxide and nickel hydroxide .
Major Products Formed: The major products formed from these reactions include cadmium hydroxide and nickel hydroxide, which are essential components of nickel-cadmium batteries. These products are formed through the redox reactions that occur during the charging and discharging cycles of the batteries .
Applications De Recherche Scientifique
Cadmium and nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including hydrogenation and polymerization. In biology and medicine, cadmium compounds are studied for their toxicological effects and potential therapeutic applications. Nickel compounds, on the other hand, are used in the development of magnetic materials and as components in various electronic devices .
In industry, nickel-cadmium batteries are widely used in portable electronic devices, power tools, and emergency lighting systems due to their high energy density and long cycle life. The recycling of these batteries is also an important area of research, given the environmental concerns associated with cadmium .
Mécanisme D'action
The mechanism of action of cadmium and nickel compounds involves their interaction with various molecular targets and pathways. Cadmium, for instance, disrupts mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species. It also impairs normal neurotransmission by increasing neurotransmitter release asynchronicity and disrupting neurotransmitter signaling proteins .
Nickel compounds, on the other hand, can act as catalysts in redox reactions, facilitating the transfer of electrons between molecules. In nickel-cadmium batteries, the redox reactions involve the transfer of electrons between cadmium and nickel oxide hydroxide, resulting in the formation of cadmium hydroxide and nickel hydroxide .
Comparaison Avec Des Composés Similaires
Cadmium and nickel compounds can be compared with other transition metal compounds, such as those of zinc and cobalt. Like cadmium, zinc is also used in batteries, specifically in zinc-carbon and zinc-air batteries. cadmium compounds are more toxic and have different electrochemical properties compared to zinc compounds .
Nickel compounds, on the other hand, share similarities with cobalt compounds, as both metals are used in rechargeable batteries. Nickel-metal hydride batteries, for instance, use nickel hydroxide as the positive electrode, similar to nickel-cadmium batteries. nickel-metal hydride batteries have a higher energy density and are less toxic compared to nickel-cadmium batteries .
Similar Compounds
- Zinc compounds
- Cobalt compounds
- Iron compounds
Propriétés
Numéro CAS |
116391-72-1 |
|---|---|
Formule moléculaire |
Cd2Ni5 |
Poids moléculaire |
518.29 g/mol |
Nom IUPAC |
cadmium;nickel |
InChI |
InChI=1S/2Cd.5Ni |
Clé InChI |
MGIITTRCYJBMTQ-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Ni].[Ni].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


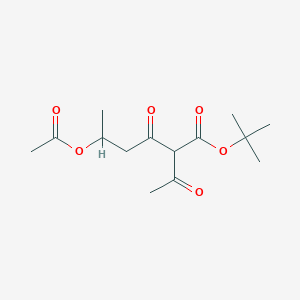
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
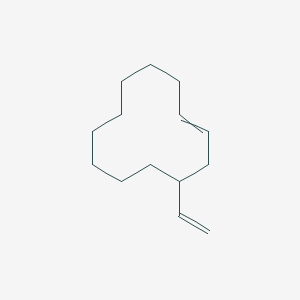
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
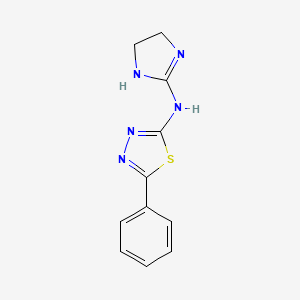
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
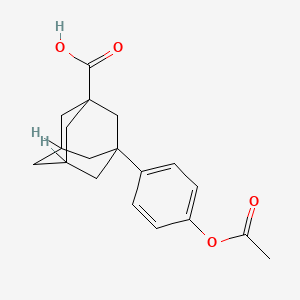
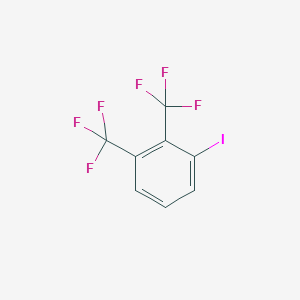
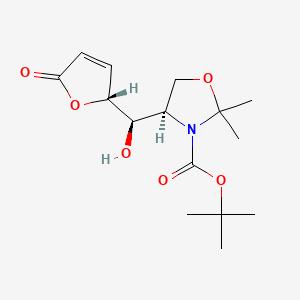
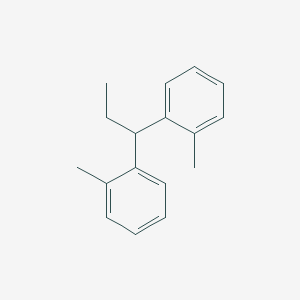
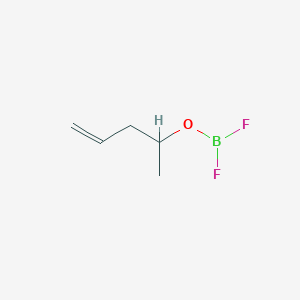
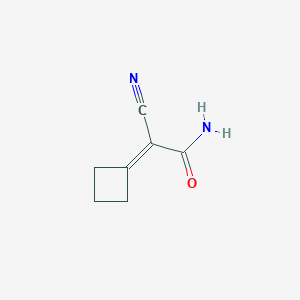
![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
